

Application Notes and Protocols for the INX-315 Transgenic Mouse Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

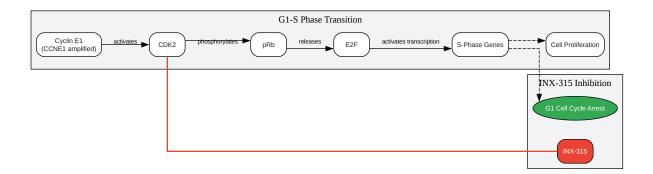
INX-315 is an orally bioavailable, potent, and selective small molecule inhibitor of cyclin-dependent kinase 2 (CDK2).[1][2] Dysregulation of the cell cycle is a hallmark of cancer, and the CDK2/cyclin E pathway plays a crucial role in the G1 to S phase transition.[3] Amplification or overexpression of CCNE1 (the gene encoding cyclin E1) is a common oncogenic driver in various solid tumors, leading to aberrant CDK2 activity and uncontrolled cell proliferation.[3] **INX-315** has demonstrated significant anti-tumor activity in preclinical models, particularly in CCNE1-amplified cancers and in breast cancer models that have acquired resistance to CDK4/6 inhibitors.[4][5]

These application notes provide a comprehensive overview of the use of transgenic mouse models in the preclinical evaluation of **INX-315**, including detailed experimental protocols and data presentation.

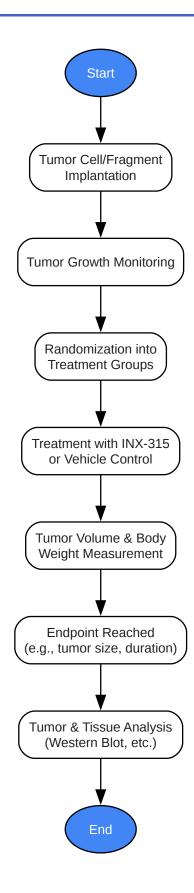
Mechanism of Action and Signaling Pathway

INX-315 selectively inhibits CDK2, leading to hypophosphorylation of the retinoblastoma protein (Rb).[4][5] This, in turn, prevents the release of the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and inducing a G1 cell cycle arrest.[4][6] In some contexts, this can also lead to therapy-induced senescence.[4][5]









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